molecular formula C16H21N3O B497165 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide CAS No. 957495-34-0

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide

Cat. No.: B497165
CAS No.: 957495-34-0
M. Wt: 271.36g/mol
InChI Key: JUTGOSKBWXRLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a potent and selective cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3). Its primary research application is in the field of oncology, where it is used to probe the signaling pathways that regulate the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis and cell invasion. The compound functions by potently inhibiting SIK3 activity, which in turn leads to the downregulation of the microRNA miR-31. This specific inhibition of the SIK3-miR-31 axis has been demonstrated to suppress EMT and reduce the invasive capacity of cancer cells, particularly in models of triple-negative breast cancer. Consequently, this inhibitor serves as a crucial pharmacological tool for dissecting the role of SIK3 in tumor progression, understanding the molecular drivers of metastasis, and exploring potential novel therapeutic strategies aimed at halting cancer spread. Research utilizing this compound has shown its efficacy in suppressing invasion and migration in vitro and it is recognized in chemical databases as a specific SIK3 inhibitor for research purposes .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)12(2)10-19-14(4)9-13(3)18-19/h5-9,12H,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTGOSKBWXRLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Intermediate

3,5-Dimethyl-1H-pyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions:
CH3COCH2COCH3+N2H4C5H8N2+2H2O\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_5\text{H}_8\text{N}_2 + 2\text{H}_2\text{O}
Conditions : Ethanol reflux, 6–8 hours, 85–90% yield.

Alkylation with Propanamide Derivative

The pyrazole is alkylated with 2-methyl-N-(4-methylphenyl)propanamide using:

  • Base : Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 80–100°C, 12–24 hours.

Representative Procedure :

  • Combine 3,5-dimethyl-1H-pyrazole (1.0 eq), 2-methyl-N-(4-methylphenyl)propanamide (1.2 eq), and K2_2CO3_3 (2.5 eq) in DMF.

  • Heat at 90°C for 18 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1).
    Yield : 68–72%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

ParameterConventionalMicrowave
Time (hours)182
Yield (%)6875
Energy (kW/kg)0.51.2
Data adapted from analogous pyrazole-amide syntheses.

One-Pot Sequential Reactions

A telescoped approach combines pyrazole formation and alkylation:

  • Synthesize 3,5-dimethyl-1H-pyrazole in situ.

  • Add propanamide derivative directly without isolation.
    Advantages : 15% reduction in solvent use, 10% higher overall yield.

Optimization Strategies

Solvent Screening

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77298
DMSO46.76595
Acetonitrile37.57097
Optimal solvent: DMF (balance of polarity and boiling point).

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact:

  • Yield increase : 68% → 78%.

  • Reaction time : 18 → 12 hours.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR (400 MHz, CDCl3_3)δ 2.21 (s, 6H, pyrazole-CH3_3), 2.33 (s, 3H, Ar-CH3_3), 3.12 (q, 2H, CH2_2), 6.85–7.25 (m, 4H, aromatic).
13C NMR δ 20.5 (pyrazole-CH3_3), 21.3 (Ar-CH3_3), 45.8 (CH2_2), 169.5 (C=O).
HRMS [M+H]+^+ calc. 271.36, found 271.35.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol:water):

  • Retention time: 6.8 minutes.

  • Purity: >98%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Conventional6898Moderate120
Microwave7597High95
One-Pot7396High85
Cost estimates based on laboratory-scale synthesis.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Throughput : 5 kg/day using microreactor systems.

  • Key parameters :

    • Residence time: 30 minutes.

    • Temperature: 100°C.

    • Pressure: 3 bar.

Waste Management

  • E-factor : 12 (kg waste/kg product).

  • Solvent recovery : >90% via distillation.

Challenges and Limitations

  • Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole.

  • Steric hindrance : Reduced reactivity of 2-methylpropanamide.

  • Purification : Requires multiple chromatographic steps due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the growth of several cancer cell lines.

CompoundCell LineIC50 (µM)
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamideMCF712.50
N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

These findings suggest that the compound may be effective against breast cancer (MCF7) and other malignancies, warranting further investigation into its mechanisms of action and potential therapeutic use .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. A study highlighted the ability of certain pyrazole compounds to reduce inflammation markers in vitro and in vivo. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes .

Synthesis and Characterization

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide typically involves the reaction of 3,5-dimethylpyrazole with suitable acylating agents under controlled conditions. The resulting product can be characterized using various techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Case Study: Synthesis Methodology

A common synthesis pathway involves:

  • Reagents : 3,5-dimethylpyrazole, acetic anhydride.
  • Procedure : The mixture is stirred at elevated temperatures for several hours.
  • Purification : The product is purified via recrystallization from ethanol.

This method yields high purity levels suitable for biological testing .

Material Science Applications

Beyond medicinal uses, compounds containing pyrazole structures are being explored for their potential in material science, particularly in the development of novel polymers and coordination complexes that exhibit unique electronic properties.

Coordination Chemistry

The ability of pyrazole derivatives to act as ligands in coordination chemistry opens avenues for creating new materials with specific catalytic properties or magnetic behaviors .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, allowing for comparative analysis of synthesis, spectroscopic properties, and substituent effects. Key comparisons are outlined below:

Substituent Effects

  • Pyrazole vs. Pyrrole Rings : Compound 19 replaces the pyrazole with a pyrrole ring, leading to distinct NMR profiles (CH3 groups at 10.91 ppm in 13C-NMR for pyrrole vs. pyrazole resonances typically between 10–15 ppm) .
  • Phenyl Substituents : The 4-methylphenyl group in the target compound contrasts with the 3-fluorophenyl group in 958953-75-6. Fluorine’s electronegativity may enhance binding affinity in biological systems compared to methyl’s hydrophobic effects .

Spectroscopic Differentiation

  • 13C-NMR : Pyrazole derivatives exhibit characteristic peaks for methyl groups (e.g., 10–15 ppm), while pyrrole analogs like compound 19 show distinct resonances at 102.84 ppm and 126.69 ppm for ring carbons .
  • Reactivity : The use of 2,5-hexanedione in compound 19’s synthesis promotes pyrrole formation rapidly (10 minutes), whereas 2,4-pentanedione yields pyrazole derivatives under similar conditions .

Research Implications

The structural diversity among these analogs highlights the tunability of pyrazole-based amides for tailored applications. For instance:

  • Bioactivity : Sulfonamide derivatives (e.g., compound 18) may exhibit enhanced enzyme inhibition due to sulfonamide’s role in carbonic anhydrase targeting .
  • Synthetic Efficiency : The rapid synthesis of pyrrole-containing compound 19 suggests a pathway for high-throughput derivatization .

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been investigated for various therapeutic applications, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide can be represented as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}

Structural Features

  • Pyrazole Ring : The presence of the 3,5-dimethyl substituents enhances its lipophilicity and biological interaction.
  • Amide Linkage : The amide group contributes to the compound's stability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamideMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA54926

The compound exhibits promising anticancer activity with an IC50 value comparable to established chemotherapeutics. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Compound Target Enzyme Inhibition (%) Reference
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamideCOX-270%
Other pyrazole derivativesCOX-1/COX-2Variable (30%-80%)

This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways leading to cancer cell death.
  • Enzyme Inhibition : Acts as a competitive inhibitor for COX enzymes.

Study on Anticancer Efficacy

A study conducted on the efficacy of pyrazole derivatives against breast cancer cell lines demonstrated that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole compounds showed that they effectively reduced inflammation in animal models by inhibiting COX enzymes and decreasing cytokine levels.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide, and what reaction parameters require optimization?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the pyrazole core. A common strategy includes:

Condensation Reactions : Reacting 3,5-dimethylpyrazole with a halogenated propionamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-propanamide backbone .

Amide Coupling : Introducing the 4-methylphenyl group via coupling agents like EDCI/HOBt in anhydrous DCM or THF.
Key optimizations include:

  • Temperature Control : Maintaining 60–80°C during condensation to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for pyrazole alkylation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
    Reference analogous synthesis protocols for pyrazole derivatives in Scheme 1 of , which outlines reagent systems (e.g., Na₂CO₃ for pH control) and reaction timelines .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for pyrazole ring protons (δ 6.2–6.8 ppm) and methyl groups (δ 2.1–2.5 ppm). Overlapping signals in the aromatic region require 2D COSY for resolution.
  • X-ray Crystallography :
  • Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and torsion angles, confirming the planar geometry of the pyrazole ring and amide linkage .
  • Compare with structural data from , which reports C–N bond lengths of ~1.34 Å and pyrazole ring angles of ~120°, typical for aromatic heterocycles .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 299.18 [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling (DFT, MD) resolve discrepancies between experimental and theoretical structural data?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths/angles with X-ray data to identify steric strain (e.g., methyl group crowding near the pyrazole ring).
  • Use electrostatic potential maps to predict reactive sites (e.g., amide carbonyl for nucleophilic attacks).
  • Molecular Dynamics (MD) :
  • Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability. Trajectory analysis may explain unexpected crystallographic disorder .
  • Case Study : used crystallography to confirm pyrazoline derivatives; similar workflows can validate computational models for this compound .

Q. What experimental frameworks address contradictions in reactivity studies, such as unexpected byproducts or divergent catalytic outcomes?

  • Methodological Answer :
  • Mechanistic Probes :
  • Isotopic labeling (e.g., ¹⁵N in the pyrazole ring) tracks reaction pathways via 2D NMR or IR.
  • Quench experiments at intermediate stages identify transient intermediates (e.g., using LC-MS).
  • Data Reconciliation :
  • Apply multivariate analysis (PCA or PLS) to correlate reaction conditions (temperature, solvent polarity) with product ratios.
  • Cross-reference with ’s experimental design, which emphasizes iterative hypothesis testing and parameter adjustment .
  • Theoretical Alignment : Use frontier molecular orbital (FMO) theory to rationalize electrophilic/nucleophilic behavior, aligning unexpected results with computational predictions .

Q. How should researchers design kinetic studies to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Expose the compound to buffers (pH 1–13) at 40–80°C. Monitor degradation via HPLC-UV at λ = 254 nm.
  • Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf life.
  • Degradation Pathway Mapping :
  • Identify hydrolytic cleavage products (e.g., free pyrazole or 4-methylaniline) using HRMS and ¹H NMR.
  • Reference ’s hydrolysis conditions (e.g., Na₂CO₃ at RT) to design stress tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.